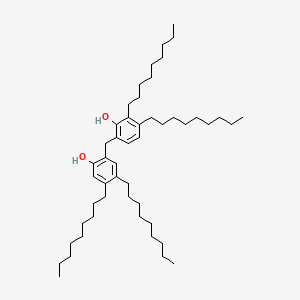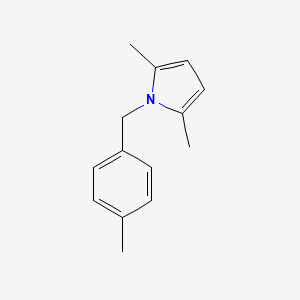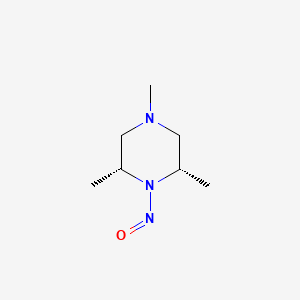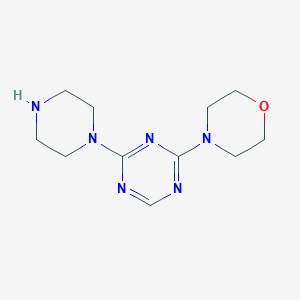
4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-2-ethyl-7-hydroxy-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-2-ethyl-7-hydroxy-, hydrochloride is a synthetic organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran core with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-2-ethyl-7-hydroxy-, hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzopyran Core: This is usually achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Functional Group Modification: Introduction of the dimethylamino group and other substituents is carried out through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-2-ethyl-7-hydroxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the benzopyran core can be reduced to form alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones, while reduction of the carbonyl group results in alcohols.
Wissenschaftliche Forschungsanwendungen
4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-2-ethyl-7-hydroxy-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-2-ethyl-7-hydroxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound with a simpler structure.
2-Methyl-4H-1-Benzopyran-4-one: A derivative with a methyl group at the 2-position.
5-Hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)-4H-1-Benzopyran-4-one: A more complex derivative with additional methoxy and hydroxy groups.
Uniqueness
4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-2-ethyl-7-hydroxy-, hydrochloride is unique due to the presence of the dimethylamino group and the ethyl substituent, which confer distinct chemical and biological properties. These modifications enhance its solubility, reactivity, and potential biological activity compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
67195-67-9 |
|---|---|
Molekularformel |
C14H18ClNO3 |
Molekulargewicht |
283.75 g/mol |
IUPAC-Name |
(2-ethyl-7-hydroxy-4-oxochromen-8-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C14H17NO3.ClH/c1-4-9-7-13(17)10-5-6-12(16)11(8-15(2)3)14(10)18-9;/h5-7,16H,4,8H2,1-3H3;1H |
InChI-Schlüssel |
YAYWTJUOFYSWFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=O)C2=C(O1)C(=C(C=C2)O)C[NH+](C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


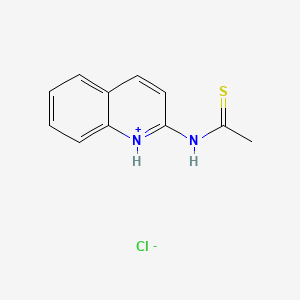
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester](/img/structure/B13778199.png)
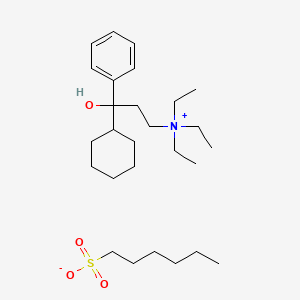

![1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B13778215.png)

